molecular formula C7H8ClN3O B1372493 (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride CAS No. 1108713-69-4

(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride

Cat. No. B1372493
CAS RN: 1108713-69-4
M. Wt: 185.61 g/mol
InChI Key: TWAQHHLKDBXSOZ-UHFFFAOYSA-N
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Description

“(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride” is a chemical compound with the CAS Number: 1108713-69-4 . It has a molecular weight of 185.61 . The IUPAC name for this compound is 2,1,3-benzoxadiazol-5-ylmethanamine hydrochloride . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride” is 1S/C7H7N3O.ClH/c8-4-5-1-2-6-7(3-5)10-11-9-6;/h1-3H,4,8H2;1H . This code can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

“(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride” is a solid at room temperature . It has a molecular weight of 185.61 .

Scientific Research Applications

  • Semmler-Wolff Aromatization : The compound has been utilized in the Semmler-Wolff aromatization process to obtain 4-amino[2,1,3]benzoxadiazole and 4-acetamido[2,1,3]benzoxadiazole 1-oxide, following which the resultant amines underwent further reactions (Samsonov, Salʼnikov, & Volodarskii, 2010).

  • Analytical Chemistry Applications : Derivatives of benzoxadiazole have been used for the derivatization of amines and amino acids, analyzed using high-performance liquid chromatography (HPLC), indicating its significant role in analytical methods and instrumental developments (Aboul-Enein, Elbashir, & Suliman, 2011).

  • Structural and Spectral Studies : Various complexes containing benzimidazole ligands, closely related to benzoxadiazole compounds, have been synthesized and extensively studied for their molecular structures, vibrational frequencies, cytotoxicity, and potential as anticancer compounds (Ghani & Mansour, 2011).

  • Optical and Electrochemical Properties : Benzoxadiazole-containing monomers have been synthesized and their electrochemical polymerizations studied, indicating their potential applications in electrochromic devices due to their significant influence on the electronic properties of polymers (Goker, Hizalan, Udum, & Toppare, 2014).

  • Antimicrobial and Antifungal Activities : Novel heterocyclic compounds containing benzimidazole derivatives, related to benzoxadiazole compounds, have shown antimicrobial activity against several pathogenic bacterial strains and high activity against rotavirus and adenovirus, indicating their potential in pharmaceutical applications (Bassyouni, Saleh, Elhefnawi, El-Moez, El-Senousy, & Abdel-Rehim, 2012).

  • Sensor Applications : Derivatives of benzoxadiazole, similar to (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride, have been synthesized and shown high chemosensor activity with respect to hydrogen cations, suggesting their use in pH sensor technologies (Tolpygin, Revinskii, Starikov, Dubonosov, Bren, & Minkin, 2012).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . This means it can cause damage to eyes, skin irritation, and may be harmful if swallowed. It may also cause respiratory irritation .

properties

IUPAC Name

2,1,3-benzoxadiazol-5-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O.ClH/c8-4-5-1-2-6-7(3-5)10-11-9-6;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAQHHLKDBXSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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